N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-4-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl, hydrazine, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common method includes the condensation of 4-phenyl-3-buten-2-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chloro-4,6-diphenyl-1,3,5-triazine under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-4-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-PHENYL-4-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-PHENYL-4-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. The triazine ring and hydrazine moiety play crucial roles in binding to the target sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-PHENYL-4-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- N-PHENYL-4-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
N-PHENYL-4-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of the piperidine group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H25N7 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-N-phenyl-2-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H25N7/c1-4-11-19(12-5-1)13-10-16-24-29-22-26-21(25-20-14-6-2-7-15-20)27-23(28-22)30-17-8-3-9-18-30/h1-2,4-7,10-16H,3,8-9,17-18H2,(H2,25,26,27,28,29)/b13-10+,24-16+ |
InChI Key |
XORXZOATQGNZSH-GVALOIRESA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C=C/C3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.